molecular formula C21H25NO4 B13506170 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid

Cat. No.: B13506170
M. Wt: 355.4 g/mol
InChI Key: KSGDCWHUYBTBKM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-16(10-12-17)18(13-19(23)24)22-20(25)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

KSGDCWHUYBTBKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the deprotection of the Cbz group to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The tert-butylphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-tert-butylphenyl vs. 4-Methylphenyl
  • Compound: 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid (CAS: sc-312170) Molecular Formula: C₁₉H₂₁NO₄ Key Differences:
  • The methyl group (CH₃) replaces tert-butyl (C(CH₃)₃), reducing steric hindrance and lipophilicity (clogP: ~3.2 vs. ~4.5 for tert-butyl analog).
  • Lower molecular weight (315.38 g/mol vs. 369.46 g/mol) .
    • Impact : Enhanced solubility in aqueous media but reduced membrane permeability compared to the tert-butyl derivative .
4-tert-butylphenyl vs. 3-Methoxyphenyl
  • Compound: 3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid (CAS: 773867-55-3) Molecular Formula: C₁₈H₁₉NO₅ Key Differences:
  • Lower clogP (~2.8) due to reduced hydrophobicity .
    • Impact : Improved solubility but weaker interactions with hydrophobic enzyme pockets compared to tert-butyl derivatives .

Variations in the Protecting Group

Benzyloxycarbonyl (Cbz) vs. tert-Butoxycarbonyl (Boc)
  • Compound: (3S)-3-(4-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS: 115329-02-7) Molecular Formula: C₁₇H₂₃BrNO₄ Key Differences:
  • Boc group (tert-butoxycarbonyl) replaces Cbz, offering acid-labile protection instead of hydrogenolysis-sensitive Cbz.
  • Bromophenyl substituent increases molecular weight (394.28 g/mol) and introduces halogen-based reactivity .
    • Impact : Boc protection is preferred for acid-stable intermediates, while Cbz is used in hydrogenation-compatible syntheses .

Heterocyclic and Fluorinated Analogs

Fluoropyridinyl Substitution
  • Compound: 2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid (CAS: 1697047-18-9) Molecular Formula: C₁₆H₁₅FN₂O₄ Key Differences:
  • Lower molecular weight (318.31 g/mol) and higher polarity .
    • Impact : Improved metabolic stability and target affinity in kinase inhibitors .
Trifluoromethyl Substitution
  • Compound: 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS: 10068-52-7) Molecular Formula: C₁₁H₁₀F₃NO₄ Key Differences:
  • Trifluoromethyl group increases electronegativity and resistance to enzymatic degradation.
  • Reduced steric bulk compared to tert-butylphenyl derivatives .
    • Impact : Enhanced bioavailability and CNS penetration in neuroactive compounds .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) clogP Solubility (mg/mL) Key Substituent Reference
Target Compound 369.46 ~4.5 <0.1 (water) 4-tert-butylphenyl, Cbz
4-Methylphenyl analog 315.38 ~3.2 0.5 (water) 4-Methylphenyl
3-Methoxyphenyl analog 329.35 ~2.8 1.2 (water) 3-Methoxyphenyl
Boc-protected bromophenyl analog 394.28 ~4.0 <0.1 (water) 4-Bromophenyl, Boc
Fluoropyridinyl analog 318.31 ~2.5 2.0 (DMSO) 5-Fluoropyridin-3-yl

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid, also known by its CAS number 2060028-72-8, is a synthetic compound with potential applications in medicinal chemistry. This article aims to explore its biological activity, including its mechanism of action, interactions with biological targets, and implications for therapeutic use.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • Structure : It features a benzyloxycarbonyl group and a tert-butylphenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid may exhibit various biological activities, particularly in the context of enzyme inhibition and receptor binding.

The compound's mechanism of action is likely related to its ability to interact with specific enzymes or receptors. Studies suggest that it may act as an inhibitor or modulator of certain biological pathways, which could be beneficial in treating various conditions.

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound to biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to evaluate these interactions.

Binding Affinity

Preliminary data indicate that the compound may have a significant binding affinity for certain enzymes involved in metabolic pathways. This suggests potential therapeutic applications in diseases where these enzymes play a critical role.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid. Below is a table summarizing key features of related compounds:

Compound NameChemical FormulaKey Features
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acidC23H31NO4Contains tert-butoxy instead of benzyloxy
3-(Benzyloxy)-2,2-dimethylpropanoic acidC17H25NO4Lacks amino and tert-butylphenyl groups
3-{[(Benzyloxy)carbonyl]amino}-4-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoic acidC25H39NO5Incorporates silyl ether functionality

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in cancer therapy and other areas:

  • Cancer Treatment : Research has shown that compounds similar in structure can enhance drug delivery systems targeting cancer cells. For instance, studies on boronated drugs have demonstrated improved cellular uptake and retention compared to traditional therapies .
  • Enzyme Inhibition : Investigations into enzyme inhibitors have revealed that modifications in the structure can significantly impact efficacy. The benzyloxycarbonyl group may enhance the compound's ability to inhibit specific enzymes involved in tumor metabolism .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid, and how are reaction conditions optimized?

  • Answer : Synthesis involves three key steps: (1) Amino group protection using benzyloxycarbonyl (Cbz) to prevent undesired reactions, (2) coupling of the Cbz-protected intermediate with a 4-tert-butylphenyl precursor (e.g., via Ullmann or Suzuki-Miyaura cross-coupling), and (3) deprotection under mild acidic conditions (e.g., HBr/CH₃COOH) to yield the final product. Optimization includes solvent selection (e.g., THF for coupling), temperature control (0–25°C for stability), and catalyst screening (e.g., Pd catalysts for coupling efficiency). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the Cbz group (δ ~5.1 ppm for benzyl CH₂), tert-butyl group (δ ~1.3 ppm), and carboxylic acid proton (δ ~12 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (e.g., 95:5 water/acetonitrile mobile phase).
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~430).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. How does the tert-butyl substituent influence the compound’s physicochemical properties?

  • Answer : The tert-butyl group enhances hydrophobicity (logP ~3.5), improving membrane permeability in biological assays. It also provides steric bulk, reducing metabolic degradation in vitro. Comparative studies with fluorophenyl analogs (e.g., from ) show tert-butyl increases thermal stability (Tₘ ↑15°C) but may reduce aqueous solubility, necessitating DMSO or PEG-based formulations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s enzyme inhibition mechanisms?

  • Answer :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) under varied pH and temperature conditions.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target enzymes (e.g., angiotensin-converting enzyme).
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the Cbz group and enzyme active sites (e.g., hydrogen bonding with catalytic residues).
  • Mutagenesis Studies : Validate docking predictions by mutating key residues (e.g., Ala-scanning) and measuring activity changes .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Answer :

  • Standardized Assay Conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time.
  • Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays.
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl or 3-methylphenyl variants) to isolate substituent effects (see table below).
  • Dose-Response Curves : Ensure linearity across concentrations (1 nM–100 µM) to rule out off-target effects at high doses .

Q. How can computational modeling guide the optimization of this compound for therapeutic applications?

  • Answer :

  • QSAR Studies : Correlate substituent electronegativity (e.g., tert-butyl vs. fluorine) with bioactivity using CoMFA or CoMSIA models.
  • ADMET Prediction : Tools like SwissADME predict improved bioavailability by modifying the carboxylic acid to an ester prodrug.
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon introducing methyl groups to the phenyl ring, prioritizing synthetic targets .

Methodological Notes

  • Synthesis Troubleshooting : Low coupling yields (<50%) may require Pd(OAc)₂/XPhos catalysts or microwave-assisted synthesis (80°C, 30 min) .
  • Bioassay Optimization : Use serum-free media to avoid nonspecific protein binding in cell-based assays .
  • Data Reproducibility : Archive synthetic intermediates and validate purity at each step to ensure batch-to-batch consistency .

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